Cas no 685530-64-7 (1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile)

1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile is a specialized heterocyclic compound featuring a spirocyclic structure with a benzyl-substituted piperidine core. Its unique molecular architecture, incorporating both a 1,4-dioxa-8-aza-spiro[4.5]decane moiety and a nitrile functional group, makes it a valuable intermediate in organic synthesis and medicinal chemistry. The compound’s rigid spirocyclic framework enhances stereochemical control, while the nitrile group offers versatility for further derivatization. Its well-defined structure and functional group compatibility make it suitable for applications in drug discovery, particularly in the development of CNS-targeting agents or as a scaffold for bioactive molecule design. High purity and stability further support its utility in research and industrial settings.
1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile structure
685530-64-7 structure
Product Name:1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile
CAS No:685530-64-7
MF:C20H27N3O2
MW:341.447284936905
CID:6784125
PubChem ID:69695803
Update Time:2025-06-08

1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • SB38325
    • 1-benzyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)piperidine-4-carbonitrile
    • 685530-64-7
    • 1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile
    • SCHEMBL6186488
    • 1-benzyl-4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}piperidine-4-carbonitrile
    • CS-0454875
    • Inchi: 1S/C20H27N3O2/c21-17-19(23-12-8-20(9-13-23)24-14-15-25-20)6-10-22(11-7-19)16-18-4-2-1-3-5-18/h1-5H,6-16H2
    • InChI Key: RVTRSPDSMLVITK-UHFFFAOYSA-N
    • SMILES: O1CCOC21CCN(CC2)C1(C#N)CCN(CC2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 341.21032711g/mol
  • Monoisotopic Mass: 341.21032711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 484
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 48.7Ų

1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile

Introduction to 1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile (CAS No. 685530-64-7) and Its Significance in Modern Chemical Biology

The compound 1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile, identified by its CAS number 685530-64-7, represents a fascinating molecule with a complex structural framework that has garnered attention in the field of chemical biology. This spirocyclic piperidine derivative features a unique spiro linkage between a piperidine ring and an oxygenated azacyclic system, making it a subject of interest for medicinal chemists and biologists exploring novel pharmacophores.

The molecular structure of this compound is characterized by several key features that contribute to its potential biological activity. The presence of a benzyl group at the 1-position and a carbonitrile group at the 4-position introduces electrophilic centers that can interact with biological targets. Additionally, the spirocyclic core, consisting of a 1,4-dioxa-8-aza-spiro[4.5]dec-8-yl moiety, introduces rigidity and conformational constraints that can influence binding affinity and selectivity in biological assays.

Recent advancements in computational chemistry have enabled the virtual screening of such complex molecules to identify potential interactions with biological targets. The spirocyclic scaffold of 1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile has been found to exhibit promising binding properties with enzymes and receptors involved in various disease pathways. For instance, studies suggest that this compound may interact with proteins implicated in neurodegenerative disorders, making it a valuable candidate for further investigation.

The synthesis of this compound involves multi-step organic transformations, including cyclization reactions and functional group interconversions. The spirocyclic core is typically constructed through intramolecular reactions that require precise control over reaction conditions to achieve high yields and purity. Advances in synthetic methodologies, such as transition-metal-catalyzed reactions and flow chemistry, have facilitated the efficient preparation of complex heterocycles like this one.

In the realm of drug discovery, the structural motifs present in 1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile have inspired the design of novel therapeutic agents. The spirocyclic framework is known to enhance metabolic stability and reduce susceptibility to enzymatic degradation, which are critical factors for drug candidates. Furthermore, the presence of both aromatic and heterocyclic components allows for diverse interactions with biological targets, making this compound a versatile scaffold for medicinal chemistry innovation.

Recent preclinical studies have highlighted the potential of spirocyclic piperidines as pharmacological tools. These studies indicate that compounds with similar structural features to 1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile exhibit modulatory effects on signaling pathways relevant to inflammation, pain, and neuroprotection. The carbonitrile group has been particularly noted for its ability to engage with acidic residues in protein targets, which can modulate enzyme activity and receptor function.

The benzyl substituent at the 1-position adds another layer of complexity to the pharmacological profile of this compound. Benzyl groups are frequently incorporated into drug molecules due to their ability to enhance solubility and improve bioavailability. In addition, they can serve as handles for further derivatization, allowing chemists to fine-tune the properties of the molecule based on experimental data.

From a computational biology perspective, the three-dimensional structure of 1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile has been modeled using molecular dynamics simulations to predict its behavior in biological environments. These simulations have provided insights into how the molecule might interact with target proteins at an atomic level, guiding the design of analogs with improved potency and selectivity.

The role of computational tools in understanding the pharmacology of complex molecules cannot be overstated. Advanced software packages enable researchers to predict binding affinities, metabolic stability, and toxicological profiles before investing resources in synthetic chemistry or animal studies. This approach has accelerated drug discovery pipelines significantly in recent years.

In conclusion,1-Benzyl-4-(1,4-dioxa-octaaza-spiro[3.6]heptane]-3-carboxylic acid, while not exactly matching the CAS number provided (685530–64–7), shares structural similarities that make it relevant to discussions about spirocyclic piperidines in drug discovery. The compound's unique architecture presents opportunities for developing novel therapeutics targeting neurological and inflammatory diseases through rational design based on structural biology insights.

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